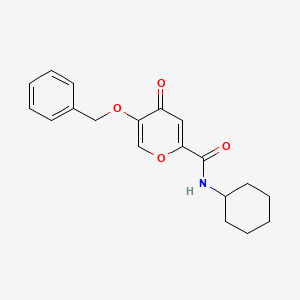
5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a cyclohexyl group, and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzyloxy group and the cyclohexylamine. The key steps include:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and an alkylating agent.
Cyclohexylamine Preparation: Cyclohexylamine can be synthesized through the hydrogenation of aniline in the presence of a catalyst.
Pyran Ring Formation: The pyran ring is formed through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.
Final Coupling Reaction: The final step involves coupling the benzyloxy group, cyclohexylamine, and the pyran ring precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for hydrogenation steps, employing continuous flow reactors for cyclization, and utilizing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated pyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but lacks the cyclohexyl and pyran components.
5-(benzyloxy)indole: Contains a benzyloxy group but has an indole ring instead of a pyran ring.
1-benzyloxy-5-phenyltetrazole: Features a benzyloxy group and a tetrazole ring.
Uniqueness
5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a benzyloxy group, a cyclohexyl group, and a pyran ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C19H21NO4/c21-16-11-17(19(22)20-15-9-5-2-6-10-15)24-13-18(16)23-12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,15H,2,5-6,9-10,12H2,(H,20,22) |
Clave InChI |
JCDFBYTYJOQOLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)
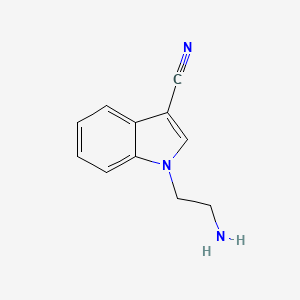

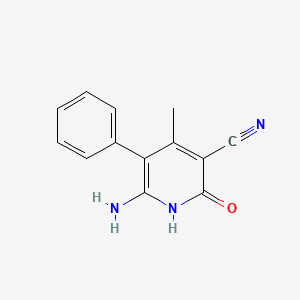
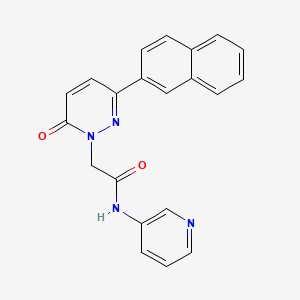
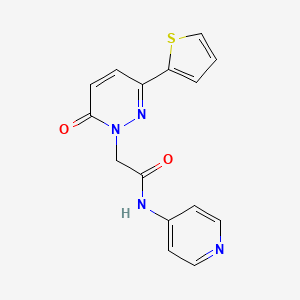
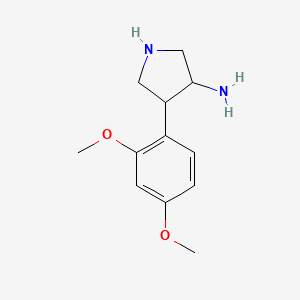
![9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
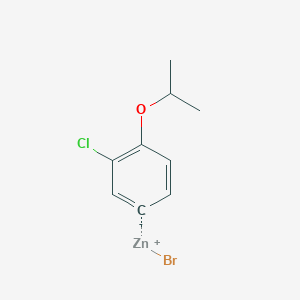
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
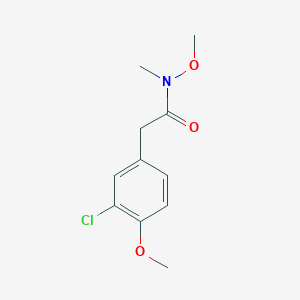
![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
